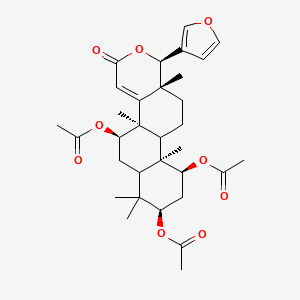
Artepaulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artepaulin is a sesquiterpene lactone derived from plants of the family Asteraceae, particularly from the species Artemisia pauciflora. This compound is known for its diverse biological activities, including antitumoral, antiviral, and growth-regulating properties .
Métodos De Preparación
Artepaulin can be synthesized through various methods. One common approach involves the extraction of plant material followed by chromatographic separation and spectroscopic characterization. The preparation of plant extracts typically involves the use of solvents such as ethanol or methanol, followed by purification using techniques like thin-layer chromatography and high-performance liquid chromatography .
Análisis De Reacciones Químicas
Artepaulin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring, leading to different structural forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like selenium and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Artepaulin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Its biological activities make it a subject of interest in studies related to plant defense mechanisms and ecological interactions.
Medicine: this compound’s antitumoral and antiviral properties are being explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of artepaulin involves its interaction with various molecular targets. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate growth and immune responses is well-documented .
Comparación Con Compuestos Similares
Artepaulin is compared with other sesquiterpene lactones such as artausin and arglabin. While all these compounds share a similar lactone structure, this compound is unique due to its specific biological activities and the presence of distinct functional groups. This uniqueness makes it a valuable compound for both research and practical applications .
Similar compounds include:
Artausin: Another sesquiterpene lactone with similar biological activities.
Arglabin: Known for its antitumoral properties and structural similarities to this compound.
This compound’s distinct chemical structure and biological activities make it a compound of significant interest in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8?,9-,10?,12-,13+,15?/m1/s1 |
Clave InChI |
BXRGGUXPWTWACZ-JFYDMLHMSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@@H]3C(CCC2(CCC1=O)C)C(C(=O)O3)C |
SMILES canónico |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















